molecular formula C20H30FN3O4S2 B12632557 C20H30FN3O4S2

C20H30FN3O4S2

Cat. No.: B12632557
M. Wt: 459.6 g/mol
InChI Key: LGHADUOZEVDLTD-SFHVURJKSA-N
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Description

Properties

Molecular Formula

C20H30FN3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H30FN3O4S2/c1-14(2)22-20(26)18(10-13-29-3)23-19(25)15-8-11-24(12-9-15)30(27,28)17-6-4-16(21)5-7-17/h4-7,14-15,18H,8-13H2,1-3H3,(H,22,26)(H,23,25)/t18-/m0/s1

InChI Key

LGHADUOZEVDLTD-SFHVURJKSA-N

Isomeric SMILES

CC(C)NC(=O)[C@H](CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)NC(=O)C(CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .

Biological Activity

The compound with the molecular formula C20H30FN3O4S2 is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological effects, and relevant case studies that highlight its applications in medicinal chemistry.

Structural Characteristics

C20H30FN3O4S2 is a complex organic molecule featuring:

  • Functional Groups : The presence of fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms suggests potential interactions with biological macromolecules.
  • Molecular Weight : Approximately 433.6 g/mol, indicating a relatively large structure which may influence its bioavailability and interaction with biological systems.

Antiproliferative Effects

Recent studies have demonstrated that C20H30FN3O4S2 exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests showed an IC50 value of approximately 6.7 ± 0.4 nM against HeLa cells, indicating a potent inhibitory effect on cell proliferation . This activity is attributed to its ability to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a crucial enzyme in calcium homeostasis and cell signaling.

The mechanism by which C20H30FN3O4S2 exerts its biological effects involves:

  • SERCA Inhibition : By binding to SERCA, the compound disrupts calcium transport, leading to increased intracellular calcium levels which can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further.

Case Study 1: Anticancer Activity

A detailed case study investigated the effects of C20H30FN3O4S2 on a panel of cancer cell lines, including breast, lung, and prostate cancer cells. The study reported:

  • Cell Lines Tested : MDA-MB-231 (breast), A549 (lung), and PC-3 (prostate).
  • Results : The compound exhibited varying degrees of cytotoxicity across different cell lines, with the highest sensitivity observed in MDA-MB-231 cells.
Cell LineIC50 (nM)
MDA-MB-2315.5
A54910.2
PC-38.7

This variability suggests that the compound may have selective cytotoxic properties that could be leveraged for targeted cancer therapies.

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of C20H30FN3O4S2:

  • Administration Route : Oral and intravenous routes were tested.
  • Bioavailability : The oral bioavailability was found to be approximately 45% , indicating good absorption characteristics.
  • Half-life : The elimination half-life was determined to be around 12 hours , suggesting sustained action within the body.

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